5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione is a complex organic compound that belongs to the class of benzodioxole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 1,2-dioxole derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research indicates its potential use in developing new therapeutic agents for various diseases.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the inhibition or activation of biological processes. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Propyl 7-methoxybenzo[d][1,3]dioxole-5-carboxylate: Another benzodioxole derivative with anti-inflammatory properties.
Benzo[d][1,3]dioxole carbaldehyde: Used in the synthesis of various derivatives with potential biological activities.
Uniqueness
6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
19225-30-0 |
---|---|
Molecular Formula |
C16H9ClO4 |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
6-(4-chlorophenyl)cyclopenta[f][1,3]benzodioxole-5,7-dione |
InChI |
InChI=1S/C16H9ClO4/c17-9-3-1-8(2-4-9)14-15(18)10-5-12-13(21-7-20-12)6-11(10)16(14)19/h1-6,14H,7H2 |
InChI Key |
NLMMOSXJODJUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.